3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that contains both thiophene and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C8H7ClN4OS |
---|---|
Molecular Weight |
242.69 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C8H7ClN4OS/c9-7-2-1-6(15-7)4-3-5(13-12-4)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) |
InChI Key |
PCRLASMTRBJJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NN2)C(=O)NN |
Origin of Product |
United States |
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